3-Amino-2-cyclohexylpropan-1-ol
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Overview
Description
3-Amino-2-cyclohexylpropan-1-ol is an organic compound with the molecular formula C9H19NO and a molecular weight of 157.26 g/mol It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a cyclohexyl ring and a propanol chain
Scientific Research Applications
3-Amino-2-cyclohexylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Safety and Hazards
The safety information for 3-Amino-2-cyclohexylpropan-1-ol indicates that it is classified under GHS05 and GHS07 . The hazard statements include H314 and H335 . Precautionary measures include P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Similar compounds are known to interact with various receptors and enzymes in the body, influencing physiological processes .
Mode of Action
It’s possible that it interacts with its targets in a manner similar to other amino alcohols, which often act as agonists or antagonists at their target sites .
Biochemical Pathways
Amino alcohols can be involved in a variety of biochemical pathways depending on their specific targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-Amino-2-cyclohexylpropan-1-ol . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-cyclohexylpropan-1-ol typically involves the reaction of cyclohexylmagnesium bromide with ethyl 3-aminopropanoate, followed by hydrolysis and reduction steps . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired product’s purity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-pressure reactors and continuous flow systems to optimize the reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-cyclohexylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed:
Oxidation: Cyclohexylpropanone or cyclohexylpropanal.
Reduction: Cyclohexylpropanamine derivatives.
Substitution: Cyclohexylpropanamide derivatives.
Comparison with Similar Compounds
®-2-Amino-3-cyclohexylpropan-1-ol: This compound has a similar structure but differs in the stereochemistry of the amino group.
3-Amino-3-cyclohexylpropan-1-ol: This isomer has the amino group attached to the third carbon of the propanol chain.
Uniqueness: 3-Amino-2-cyclohexylpropan-1-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-amino-2-cyclohexylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c10-6-9(7-11)8-4-2-1-3-5-8/h8-9,11H,1-7,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPNLQBXSZHBJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CN)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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